molecular formula C17H14O3 B14494920 2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- CAS No. 65418-71-5

2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)-

Cat. No.: B14494920
CAS No.: 65418-71-5
M. Wt: 266.29 g/mol
InChI Key: VQJWMEHHOBXLIG-UHFFFAOYSA-N
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Description

2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- is an organic compound with the molecular formula C17H14O3. It is also known by its synonym, 1,3-Bis(4-methoxyphenyl)-2-propyn-1-one . This compound is characterized by the presence of two methoxyphenyl groups attached to a propynone backbone, making it a member of the chalcone family. Chalcones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with 4-methoxyphenylacetylene in the presence of a base such as sodium hydroxide . The reaction proceeds via a condensation mechanism, forming the desired product through the elimination of water. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. For instance, it can induce autophagy by modulating signaling pathways related to cellular metabolism . The compound’s methoxy groups play a crucial role in its biological activity, enhancing its ability to interact with specific enzymes and receptors.

Comparison with Similar Compounds

2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- can be compared with other similar compounds such as:

The uniqueness of 2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- lies in its specific structural features that confer distinct chemical reactivity and biological activity.

Properties

CAS No.

65418-71-5

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

1,3-bis(4-methoxyphenyl)prop-2-yn-1-one

InChI

InChI=1S/C17H14O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-4,6-11H,1-2H3

InChI Key

VQJWMEHHOBXLIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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